N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their versatile applications in coordination chemistry, catalysis, and as ligands in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-carbamoylbenzofuran-3-amine under specific reaction conditions. The process may include the use of dehydrating agents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their structural and catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can participate in catalytic cycles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine-2,6-dicarboxamide derivatives, such as:
- N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N′-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N′-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide is unique due to its specific structural features, which include the presence of carbamoylbenzofuran moieties.
Properties
IUPAC Name |
2-N,6-N-bis(2-carbamoyl-1-benzofuran-3-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O6/c26-22(31)20-18(12-6-1-3-10-16(12)35-20)29-24(33)14-8-5-9-15(28-14)25(34)30-19-13-7-2-4-11-17(13)36-21(19)23(27)32/h1-11H,(H2,26,31)(H2,27,32)(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWOUWQFMFBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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